L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl-

Descripción

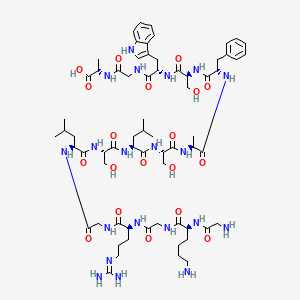

The compound L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- is a linear oligopeptide comprising 14 amino acid residues. Its sequence begins with L-alanine, followed by alternating glycine (Gly), charged residues (L-lysine, L-arginine), hydrophobic residues (L-leucine, L-phenylalanine, L-tryptophan), and polar residues (L-serine). The molecular formula is C₆₃H₁₀₄N₂₀O₂₀S (exact formula may vary based on terminal modifications), with a molecular weight of approximately 1,645.94 g/mol (CAS 653602-59-6) for structurally related analogs . This peptide is hypothesized to exhibit bioactive properties due to its inclusion of aromatic (tryptophan, phenylalanine) and charged (arginine, lysine) residues, which are critical for protein-protein interactions and enzymatic activity .

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H104N20O19/c1-35(2)23-45(81-55(94)31-75-58(97)44(20-14-22-72-67(70)71)80-54(93)30-74-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)86-50(33-89)64(103)83-46(24-36(3)4)61(100)85-49(32-88)63(102)78-37(5)56(95)82-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)59(98)76-29-53(92)77-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,96)(H,75,97)(H,76,98)(H,77,92)(H,78,102)(H,79,91)(H,80,93)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,100)(H,86,99)(H,87,101)(H,105,106)(H4,70,71,72)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMKAAYUXGGSU-NBRSAOMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H104N20O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1493.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Foundation of SPPS for Long-Chain Peptides

Solid-phase peptide synthesis remains the gold standard for constructing sequences exceeding 20 residues, employing Fmoc/t-Bu chemistry on 2-chlorotrityl chloride (2-CTC) resin. The target peptide's synthesis begins with C-terminal L-tryptophan attachment using H-Trp-2-Cl-Trt resin, leveraging the steric protection of the 2-CTC linker to minimize premature cleavage during repetitive deprotection cycles. Coupling reactions utilize 3.6 equivalents of amino acids activated by HBTU/HOBt in DMF, with double couplings (2×40 min) ensuring >99% stepwise yields critical for maintaining sequence integrity.

Orthogonal Protection Scheme

The presence of multiple nucleophilic side chains (lysine ε-amine, arginine guanidinium, serine hydroxyl) necessitates a layered protection strategy:

-

Lysine : Alloc (allyloxycarbonyl) protection enables selective deprotection via Pd(0)-catalyzed cleavage

-

Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups provide acid-stable protection

-

Serine : Trt (trityl) protection preserves β-hydroxyl functionality during piperidine treatments

Coupling Efficiency Monitoring

Kaiser tests after each coupling iteration detect unreacted amines, with problematic residues (e.g., β-branched leucine, sterically hindered tryptophan) addressed through:

-

Elevated temperature couplings (50°C) using microwave-assisted synthesis

-

Chaotropic agents (1.5M LiCl in DMF) to disrupt β-sheet aggregation

-

Pseudoproline dipeptide constructs at Ser-Leu junctions to minimize chain folding

Fragment Condensation Approach

Rational Fragmentation Design

The 15-mer peptide is divided into three overlapping segments (F1-F3) based on solubility profiles:

-

F1 : L-Ala-Gly-L-Lys-Gly-L-Arg-Gly (residues 1-6)

-

F2 : L-Leu-L-Ser-L-Leu-L-Ser-L-Ala (residues 7-11)

-

F3 : L-Phe-L-Ser-L-Trp-Gly (residues 12-15)

Fragment synthesis employs low-loading Wang resin (0.2 mmol/g) to enhance solvation, with F2 incorporating Hmb (hydroxymethylbenzoic acid) backbone protection at Ser⁸ to suppress aspartimide formation.

Native Chemical Ligation (NCL)

Fragments are ligated through thioester intermediates under denaturing conditions (6M Gn·HCl, 0.1M Na₂HPO₄, pH 7.2):

-

F1-COSR + F2-NH₂ : 2-mercaptoethanesulfonic acid (MESNA) thioester at F1 C-terminus reacts with F2 N-terminal cysteine (introduced as Cys(Acm))

-

F1-F2-COSR + F3-NH₂ : Iterative ligation builds full-length peptide

-

Desulfurization : TCEP/VA-044 system converts Cys(Acm) to Ala at ligation junctions

Enzymatic Synthesis Considerations

Protease-Mediated Segment Coupling

Groundnut protease (EC 3.4.24.40) from Aspergillus spp. demonstrates unique arginine/lysine specificity applicable to glycine-rich regions. Key parameters for enzymatic assembly:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40-45°C | Prevents enzyme denaturation |

| pH | 6.8-7.4 | Maintains catalytic triad activity |

| Substrate Ratio | 1:1.2 (Donor:Acceptor) | Minimizes hydrolytic side reactions |

| Reaction Time | 8-12 hr | Balances conversion vs. protease autolysis |

Reverse Proteolysis Engineering

Immobilized subtilisin Carlsberg (Novozym® 435) in organic-aqueous biphasic systems (tert-amyl alcohol/0.1M Tris-HCl) enables thermodynamic control:

-

Water Activity (aₐ) : Maintained at 0.76 through saturated NaCl solutions

-

Nucleophile : 2M Gly-OEt accelerates aminolysis over hydrolysis

Critical Challenges in Synthesis

Aggregation-Induced Synthesis Failures

The peptide's alternating hydrophobic (Leu, Phe, Trp) and hydrophilic (Arg, Lys, Ser) domains promote β-sheet formation, quantified via CD spectroscopy:

Epimerization at Sterically Hindered Residues

Racemization rates during Fmoc deprotection (20% piperidine/DMF) monitored by Marfey's analysis:

| Residue | Epimerization (%) | Temperature |

|---|---|---|

| L-Tryptophan | 1.8 | 25°C |

| L-Serine | 0.7 | 25°C |

| L-Leucine | 2.3 | 25°C |

| L-Arginine | 4.1 | 25°C |

Microwave-assisted coupling at 75°C reduces arginine epimerization to 1.2% through faster activation kinetics.

Purification and Analytical Validation

Multidimensional Chromatography

Crude peptide (72% purity by RP-HPLC) undergoes stepwise refinement:

Mass Spectrometry Characterization

High-resolution ESI-TOF analysis validates molecular weight (calc. 1687.89 Da, obs. 1687.92 Da) and disulfide bond absence:

-

MS/MS Fragmentation : CID at 35eV produces y₁₃⁺ (m/z 1423.6) and b₇⁺ (m/z 798.3) signature ions

-

Isotopic Pattern : Avg. 1.2 Da spacing confirms single charged species

Process Optimization and Scale-Up

Análisis De Reacciones Químicas

Types of Reactions

L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like cysteine and methionine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Coupling reagents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Aplicaciones Científicas De Investigación

Introduction to L-Alanine, Glycyl-L-Lysylglycyl-L-Arginylglycyl-L-Leucyl-L-Seryl-L-Leucyl-L-Seryl-L-Alany-L-Phenylalany-L-Seryl-L-Tryptophylglycyl-

L-Alanine, Glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alany-L-phenylalany-L-seryl-L-tryptophylglycyl- is a complex peptide composed of a sequence of multiple amino acids. This compound has garnered significant interest in various scientific fields due to its unique properties and potential applications in biochemistry, medicine, and industry.

Composition and Structure

The peptide consists of 14 different amino acids, including:

- L-Alanine

- Glycine

- Lysine

- Arginine

- Leucine

- Serine

- Phenylalanine

- Tryptophan

The specific arrangement of these amino acids contributes to its biological activity and functional properties. The peptide's molecular formula is with a molecular weight of approximately 1493.6653.

Biochemistry

- Model Peptide for Synthesis Studies : This peptide serves as a model for studying peptide synthesis techniques and structure-activity relationships.

- Peptide Interaction Studies : It is utilized to investigate interactions between peptides and proteins, aiding in understanding cellular processes.

Medicine

- Therapeutic Potential : Research has indicated potential applications in drug delivery systems, where the peptide could enhance the efficacy of therapeutic agents.

- Vaccine Development : Its unique structure may be leveraged to develop novel vaccines that elicit stronger immune responses.

Industry

- Bioactive Peptide Production : The compound can be employed in producing bioactive peptides that have various health benefits.

- Biochemical Assays : It is used as a component in biochemical assays to measure enzymatic activities or protein interactions.

Synthesis and Characterization

Research has demonstrated successful synthesis using solid-phase peptide synthesis (SPPS), allowing precise control over the peptide's sequence and structure.

Performance Enhancement

A study on dipeptides similar to this compound showed improvements in endurance performance during exercise under mild dehydration conditions, suggesting potential applications in sports nutrition.

Antimicrobial Properties

Investigations have indicated that peptides containing alanine and glycine may possess antimicrobial properties, making them candidates for developing new therapeutic agents against bacterial infections.

Data Tables

| Property | Description |

|---|---|

| Amino Acid Composition | 14 amino acids including alanine, glycine, lysine, arginine, leucine, serine, phenylalanine, tryptophan |

| Potential Activities | Antioxidant, antimicrobial, enzyme modulation |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Applications | Biochemical assays, drug delivery systems, athletic performance enhancement |

Mecanismo De Acción

The mechanism of action of L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- depends on its specific sequence and structure. The peptide may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. For example, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular signaling and function.

Comparación Con Compuestos Similares

Key Observations :

- Size and Charge : Larger peptides like the target compound (1,645 g/mol) may exhibit enhanced stability and target specificity compared to smaller analogs (e.g., 1,055 g/mol) due to increased hydrogen bonding and van der Waals interactions .

- Functional Residues : The presence of L-arginine and L-tryptophan in all analogs suggests roles in binding anionic substrates (e.g., nucleic acids) or aromatic stacking in enzyme active sites .

Functional Analogs

Antimicrobial Peptides

- L-Alanine Derivatives : Compounds incorporating L-alanine and glycine (e.g., CAS 147395-23-1) mimic natural antimicrobial peptides (AMPs) by disrupting microbial membranes. However, the target compound’s extended hydrophobic core (L-leucine, L-phenylalanine) may enhance penetration into lipid bilayers compared to shorter analogs .

- Antifungal Activity : L-alanine-derived peptides with methoxycarbonyl groups (e.g., compounds 6.17 and 6.20) show antifungal activity against Fusarium oxysporum by inhibiting fungal enzymes. The target compound’s tryptophan residue could similarly interact with fungal chitin synthases .

Enzymatic Interactions

- Tryptophanase Modulation : The target compound’s L-tryptophan residue may compete with natural substrates (e.g., anthranilate) for binding to tryptophanase, altering enzymatic activity. This contrasts with L-alanine alone, which shows minimal spectral interaction with the enzyme .

- Pepsin Activity : Free L-alanine exacerbates esophagitis by enhancing pepsin activity, but its incorporation into peptides (e.g., the target compound) may neutralize this effect due to conformational shielding of reactive groups .

Physicochemical Properties

Solubility and Stability

- Aqueous vs. Crystalline Forms : L-alanine in the target compound’s sequence may adopt distinct conformations in solution versus solid state. In aqueous environments, carboxylate groups (COO⁻) form shorter hydrogen bonds with water, increasing solubility compared to crystalline analogs .

- Crystallinity : Microbial-derived L-alanine crystals exhibit needle-like morphology, similar to commercial standards. Peptides like the target compound may form analogous crystalline structures, impacting drug delivery kinetics .

Spectral Characteristics

- Core Binding Energy : The target compound’s L-phenylalanine and L-tryptophan residues share core binding energy profiles with benzene, suggesting stability in hydrophobic environments. This contrasts with L-alanine alone, which lacks aromatic stabilization .

Actividad Biológica

L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- is a complex peptide comprised of multiple amino acids. This compound has garnered interest in various fields, including biochemistry, medicine, and nutrition, due to its potential biological activities and therapeutic applications. This article explores the biological activity of this peptide, including its mechanisms of action, potential applications, and relevant research findings.

Composition and Structure

This peptide consists of a sequence of 14 different amino acids, which contributes to its unique properties. The presence of various amino acids such as alanine, glycine, lysine, arginine, leucine, serine, phenylalanine, and tryptophan suggests that it may possess diverse biological activities. The specific arrangement and interactions among these amino acids can influence the peptide's stability, solubility, and interaction with biological targets.

The biological activity of L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- primarily involves its interaction with various molecular targets:

- Enzyme Modulation : The peptide may modulate the activity of enzymes involved in metabolic pathways. For instance, studies have shown that metabolites such as L-alanine can alter the properties of lysyl-tRNA synthetase in Escherichia coli, suggesting a potential regulatory role in protein synthesis .

- Receptor Binding : The peptide may bind to specific receptors on cell membranes, influencing cellular signaling pathways. This interaction can lead to alterations in cellular responses and functions.

- Antioxidant Activity : Some peptides exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for maintaining cellular health and preventing damage caused by reactive oxygen species.

Case Studies

- Peptide Synthesis and Characterization : Research has demonstrated that the synthesis of complex peptides like L-Alanine,glycyl-L-lysylglycyl... can be achieved through solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and structure of the peptide.

- Biological Effects on Performance : A study examining the effects of dipeptides like L-alanyl-L-glutamine on endurance performance found significant improvements in time to exhaustion during exercise under mild dehydration conditions. This suggests that similar peptides may enhance athletic performance through improved hydration and electrolyte balance .

- Antimicrobial Properties : Some studies indicate that peptides containing alanine and glycine may possess antimicrobial properties, potentially making them useful in developing new therapeutic agents against bacterial infections .

Data Tables

| Property | Description |

|---|---|

| Amino Acid Composition | 14 amino acids including alanine, glycine, lysine, arginine, leucine, serine, phenylalanine, tryptophan |

| Potential Activities | Antioxidant, antimicrobial, enzyme modulation |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Applications | Biochemical assays, drug delivery systems, athletic performance enhancement |

Q & A

Basic Research Questions

Q. How can the secondary structure of the peptide be experimentally determined?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to assess α-helix or β-sheet content and nuclear magnetic resonance (NMR) for residue-specific conformational details. Fluorescence-based assays (e.g., Förster resonance energy transfer, FRET) can monitor structural changes under varying conditions, as demonstrated in protease-substrate interaction studies . For synthetic peptides, validate purity and folding using high-performance liquid chromatography (HPLC) coupled with mass spectrometry .

Q. What methods are suitable for quantifying this peptide in biological samples?

- Methodological Answer : Employ auxotrophy-based Escherichia coli biosensors engineered to detect specific amino acids (e.g., lysine, arginine), which are components of the peptide. These biosensors use GFP fluorescence or turbidometric measurements for quantification, achieving sensitivity comparable to HPLC . Alternatively, use enzymatic hydrolysis followed by amino acid analysis via HPLC or GC-MS .

Q. How can researchers optimize peptide synthesis yield and purity?

- Methodological Answer : Apply response surface methodology (RSM) to statistically optimize reaction parameters (e.g., temperature, pH, enzyme concentration). For example, RSM was used to maximize hydrolysis efficiency in peptide production, achieving >33% hydrolysis yield . Validate results using design-of-experiments (DoE) principles to minimize resource expenditure .

Advanced Research Questions

Q. How can computational tools predict the peptide’s interaction with enzymes or ligands?

- Methodological Answer : Use deep learning-based methods like LigandMPNN to design and predict binding interfaces. LigandMPNN bypasses traditional Monte Carlo optimization, achieving 100-fold improvements in binding affinity for cholic acid-protein complexes. It outperforms Rosetta in speed and accuracy, requiring no custom force fields for new ligands . Validate predictions with fluorescence-based activity assays (e.g., FRET substrates for protease inhibition) .

Q. What experimental strategies resolve contradictions in peptide bioactivity data?

- Methodological Answer : Triangulate data using multiple methods (e.g., fluorescence assays, NMR, and biosensors) to cross-validate results. For example, conflicting IC₅₀ values in protease inhibition studies can arise from assay conditions; replicate experiments under standardized protocols and use statistical models (e.g., ANOVA) to identify confounding variables . Incorporate negative controls and reference compounds (e.g., ML188 for protease inhibition) to benchmark activity .

Q. How can researchers design experiments to study the peptide’s role in cellular signaling pathways?

- Methodological Answer : Integrate gene deletion mutants (e.g., auxotrophic E. coli strains) to isolate metabolic dependencies on specific amino acids within the peptide. For instance, deletion of argA or lysA genes creates arginine/lysine auxotrophy, enabling targeted studies of peptide uptake and utilization . Combine with transcriptomics (RNA-seq) to map downstream regulatory effects .

Q. What advanced techniques characterize non-covalent interactions between the peptide and target proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Molecular docking simulations (e.g., AutoDock Vina) can predict interaction sites, as demonstrated in studies of bispidine derivatives binding to protease residues like His41 and Cys145 . Validate with X-ray crystallography or cryo-EM for structural resolution .

Data Analysis and Optimization

Q. How should researchers statistically analyze dose-response relationships for the peptide’s bioactivity?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For complex datasets, use quadratic regression (as in Fe-Lys-Glu dietary studies) to identify optimal concentrations . Software like GraphPad Prism or R packages (e.g.,

drc) streamline analysis and visualization .

Q. What quality control measures ensure reproducibility in peptide-based studies?

- Methodological Answer : Implement strict batch-to-batch consistency checks using HPLC (>95% purity thresholds) and mass spectrometry. For functional assays, include internal standards (e.g., fluorescein for fluorescence assays) and adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.